(E)-N-(2-(4-环丙基-6-氧嘧啶-1(6H)-基)乙基)-3-(4-氟苯基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学研究应用
荧光结合研究
一项关于对羟基肉桂酸酰胺的研究,包括与本化合物相似的衍生物,探讨了它们与牛血清白蛋白 (BSA) 的相互作用。这项研究展示了这些化合物如何与 BSA 结合并引起构象变化,这对于理解药物-蛋白质相互作用具有重要意义 (孟、朱、赵、余和林,2012)。
钾离子通道活性
在钾离子通道活性方面,该化合物的衍生物已被确定为有效的 KCNQ2 钾离子通道开放剂。这些化合物,包括相似的丙烯酰胺,已显示出显着的减少神经元过度兴奋的活性,这可能与神经系统疾病有关 (吴等人,2004)。
抗菌应用
一项相关研究合成了与本化合物密切相关的含多环查耳酮的多丙烯酰胺,对各种细菌和真菌表现出有希望的抗菌活性 (Boopathy、Selvam、Johnsanthoshkumar 和 Subramanian,2017)。
抗肿瘤活性
对与该化合物结构相关的嘧啶并吡唑衍生物的研究揭示了潜在的抗肿瘤活性。这些研究为开发用于癌症治疗的新药提供了见解 (Fahim、Elshikh 和 Darwish,2019)。
抑制微管蛋白聚合
与本丙烯酰胺结构相似的化合物已被探索其在抑制微管蛋白聚合中的作用,微管蛋白聚合是癌症治疗中的重要靶点。这项研究可能会导致开发新的抗癌药物 (Kamal 等人,2014)。
均聚物的调谐
一项关于丙烯酰胺单体的合成研究展示了通过 pH 值和 CO2 调谐均聚物,显示了在材料科学和药物递送系统中的潜在应用 (Jiang、Feng、Lu 和 Huang,2014)。
安全和危害
This would involve a discussion of any known hazards associated with the compound, such as toxicity, fl
属性
IUPAC Name |
(E)-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c19-15-6-1-13(2-7-15)3-8-17(23)20-9-10-22-12-21-16(11-18(22)24)14-4-5-14/h1-3,6-8,11-12,14H,4-5,9-10H2,(H,20,23)/b8-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGMRAVDZGYTAP-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)/C=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)acrylamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。